molecular formula C17H14O4 B11968858 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- CAS No. 62536-81-6

1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)-

Cat. No.: B11968858
CAS No.: 62536-81-6
M. Wt: 282.29 g/mol
InChI Key: ZECFEEOTLLFPEY-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.299. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a 2,4-dimethoxyphenyl group at the 3-position .

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- typically involves the condensation of 2-carboxybenzaldehyde with bromoacetophenone derivatives, followed by further reactions with aromatic aldehydes. The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and ethyl methyl ketone as a solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).

Scientific Research Applications

1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 3-(2,4-dimethoxyphenyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

62536-81-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)isochromen-1-one

InChI

InChI=1S/C17H14O4/c1-19-12-7-8-14(15(10-12)20-2)16-9-11-5-3-4-6-13(11)17(18)21-16/h3-10H,1-2H3

InChI Key

ZECFEEOTLLFPEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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